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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with ATTO 590
NHS ester, a bright and photostable fluorescent dye. These guidelines are intended for

researchers in life sciences, including those involved in drug development, who require

fluorescently labeled proteins for various applications such as fluorescence microscopy, flow

cytometry, and immunoassays.

Introduction
ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high

fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-

hydroxysuccinimide (NHS) ester functional group of ATTO 590 readily reacts with primary

amino groups (-NH2) on proteins, such as the side chain of lysine residues or the N-terminus,

to form a stable amide bond.[3] This process, known as amine labeling, is a common and

effective method for fluorescently conjugating proteins.[4][5] The resulting ATTO 590-labeled

proteins can be used in a wide array of applications, including single-molecule detection and

high-resolution microscopy.[1]

Key Specifications of ATTO 590

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1261490?utm_src=pdf-interest
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/281/831/79636dat.pdf
https://www.medchemexpress.com/atto-590-nhs-ester.html
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.jenabioscience.com/images/PDF/FP-202-590.pdf
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-590-atto-590-protein-labeling-kit
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/281/831/79636dat.pdf
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight (MW) 788 g/mol [1]

Excitation Maximum (λabs) 593 nm [1]

Emission Maximum (λfl) 622 nm [1]

Molar Absorptivity (εmax) 1.2 x 10^5 M^-1 cm^-1 [1]

Fluorescence Quantum Yield

(ηfl)
80% [1]

Fluorescence Lifetime (τfl) 3.7 ns [1]

Correction Factor (CF280) 0.43 [1]

Experimental Protocols
Materials Required

Protein of interest

ATTO 590 NHS ester

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a mixture of 20 parts

PBS (pH 7.4) and 1 part 0.2 M sodium bicarbonate (pH 9.0) can be used.[3]

Purification/Gel Filtration Column (e.g., Sephadex G-25)[3]

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[1][3]

Protein Preparation
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][5] Labeling

efficiency may decrease at concentrations below 2 mg/mL.[1][5]

Ensure the protein solution is free of amine-containing substances like Tris, glycine, or

ammonium salts, as these will compete with the protein for reaction with the NHS ester.[1][3]
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If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into the

labeling buffer via dialysis or a desalting column.[1][3]

Dye Preparation
Immediately before use, prepare a stock solution of ATTO 590 NHS ester.[1]

Dissolve the ATTO 590 NHS ester in amine-free, anhydrous DMF or DMSO to a

concentration of 2-10 mg/mL.[1][5] For example, dissolve 1 mg of ATTO 590 NHS ester in

100 µL to 500 µL of solvent.[1][5]

Vortex the solution until the dye is completely dissolved.[5]

Labeling Reaction
The optimal dye-to-protein molar ratio can vary depending on the protein and its number of

accessible primary amines. A trial with different ratios is recommended for initial experiments.

[1]
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Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL

Higher concentrations

generally improve labeling

efficiency.[1][5]

Labeling Buffer pH 8.0 - 9.0

A pH of 8.3 is a good

compromise to ensure amine

groups are deprotonated and

reactive while minimizing NHS

ester hydrolysis.[1][3][5]

Dye:Protein Molar Ratio 2:1 to 3:1

A 2-fold molar excess of dye is

often a good starting point for

antibodies.[1] For a desired

degree of labeling (DOL) of 2-

3, a 3-fold molar excess may

be used.[3]

Reaction Time 30 - 60 minutes

In many cases, the reaction is

complete within 5-10 minutes.

[3]

Temperature Room Temperature

While gently stirring or shaking, add the calculated amount of the ATTO 590 NHS ester stock

solution to the protein solution.[3]

Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light.

[1][5] Constant or repeated stirring is recommended.[1]

Purification of the Labeled Protein
Purification is necessary to remove unconjugated (free) dye.[3] Gel filtration chromatography is

a commonly used method.[3][5]

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[1][3]

Apply the reaction mixture to the top of the column.
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Elute the protein-dye conjugate with the equilibration buffer.

The first colored, fluorescent band to elute is the labeled protein.[1][3] A second, slower-

moving band corresponds to the free dye.[1][3]

Collect the fractions containing the labeled protein.

To prevent denaturation, a stabilizer such as bovine serum albumin (BSA) can be added to

the purified conjugate.[3]

Storage
Store the labeled protein under the same conditions as the unlabeled protein, protected from

light.[4][5] For long-term storage, it is recommended to divide the conjugate into small aliquots

and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
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Caption: Experimental workflow for protein labeling with ATTO 590 NHS ester.
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Caption: Reaction mechanism of ATTO 590 NHS ester with a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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